

# The Role of AZD2389 in Extracellular Matrix Remodeling: A Technical Guide

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## Compound of Interest

Compound Name: AZD2389  
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## Executive Summary

Extracellular matrix (ECM) remodeling is a critical pathological feature of fibrotic diseases, including metabolic dysfunction-associated steatohepatitis (MASH). Fibroblast Activation Protein (FAP), a serine protease highly expressed on activated fibroblasts in fibrotic tissue, is a key driver of this process. **AZD2389**, a potent and selective oral inhibitor of FAP, has emerged as a promising therapeutic candidate for MASH by modulating ECM turnover. This technical guide provides an in-depth overview of the mechanism of action of **AZD2389**, supported by preclinical data, experimental methodologies, and visualization of the associated signaling pathways.

## Introduction: The Role of FAP in Extracellular Matrix Dynamics

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1][2] Under physiological conditions, its expression is low in most adult tissues. However, in the context of tissue injury and fibrosis,

FAP expression is significantly upregulated on activated hepatic stellate cells (HSCs) and fibroblasts.[1][3]

FAP contributes to ECM remodeling through the cleavage of several key proteins involved in matrix deposition and turnover, including:

- Collagens: FAP exhibits gelatinase activity, cleaving denatured type I collagen, a primary component of the fibrotic scar.[4][5][6][7]
- $\alpha$ 2-Antiplasmin ( $\alpha$ 2-AP): FAP cleaves and inactivates  $\alpha$ 2-AP, a primary inhibitor of plasmin. This leads to reduced fibrinolysis and promotes fibrin deposition, a key event in fibrosis.[8][9][10][11][12][13]
- Fibroblast Growth Factor 21 (FGF21): FAP-mediated cleavage inactivates FGF21, a metabolic regulator with protective effects against liver steatosis, inflammation, and fibrosis.[8][14][15]

By targeting FAP, **AZD2389** aims to inhibit these pathological processes and restore normal ECM homeostasis.

## AZD2389: A Potent and Selective FAP Inhibitor

**AZD2389** is an orally active small molecule that acts as a reversible and competitive inhibitor of FAP.[15] Preclinical development focused on optimizing FAP potency, bioavailability, and selectivity against other members of the serine protease family, such as dipeptidyl peptidase-4 (DPP4) and prolyl endopeptidase (PREP).[16]

### Potency and Selectivity

**AZD2389** demonstrates high potency for FAP. While a comprehensive public selectivity panel is not available, it is described as highly selective against other serine proteases.[15]

Parameter	Value	Species	Reference
IC50 (FAP)	0.08 nM	Not Specified	[15]
Plasma IC50 (FAP)	0.5 nM	Murine	[15]
Plasma IC50 (FAP)	0.4 nM	Cynomolgus Monkey	[15]

## Preclinical Efficacy of AZD2389 in a MASH Model

A key preclinical study evaluated the therapeutic potential of **AZD2389** in a diet-induced, biopsy-confirmed MASH model in cynomolgus monkeys.[16]

## Quantitative Data from Cynomolgus Monkey MASH Study

The study involved the administration of **AZD2389** (n=25) or a vehicle (n=20) for 29 weeks.[16] The results demonstrated significant improvements in liver pathology and biomarkers of ECM remodeling.

Table 1: Effects of **AZD2389** on Liver Histology and Biomarkers in a Cynomolgus Monkey MASH Model

Parameter	AZD2389 Treatment Group	Vehicle Group	p-value	Reference
Improvement in Liver Fibrosis	16% of animals	5% of animals	p=0.01	
Improvement in MASLD Activity Score	48% of animals	20% of animals	p=0.0008	
Improvement in Steatosis	44% of animals	Not Reported	Not Reported	[15]
Increase in Intact $\alpha$ 2-Antiplasmin	34% increase	6% increase	Not Reported	
Increase in Intact/Total FGF21 Ratio (Week 4)	Statistically Significant Increase	No Significant Change	p=0.036	
Increase in Intact/Total FGF21 Ratio (Week 29)	Statistically Significant Increase	No Significant Change	p=0.029	
Reduction in Plasma Pro-C3	Statistically Significant Reduction	No Significant Change	p=0.0005	[15]

## Experimental Protocols

### Cynomolgus Monkey Model of MASH

- Animal Model: Cynomolgus monkeys.
- Induction of MASH: While the specific diet composition is not publicly disclosed, it is described as a diet-induced, biopsy-confirmed MASH model with F1/F2 fibrosis.[16] Such

models typically involve a high-fat, high-cholesterol, and/or high-fructose diet for an extended period to induce the desired pathology.

- Treatment: Oral administration of **AZD2389** or vehicle. The exact dosage used in the study is not publicly available.
- Duration: 29 weeks.[16]
- Assessments:
  - Liver Histology: Baseline and end-of-treatment biopsies were scored by an expert pathologist using the NASH CRN scoring criteria.[16]
  - Biomarkers: Plasma levels of FAP activity, intact and total  $\alpha$ 2-antiplasmin, and intact and total FGF21 were monitored throughout the study.[16]

## Histological Analysis: NASH CRN Scoring System

The NAFLD Activity Score (NAS) is a composite score based on the grading of three histological features:

- Steatosis: (0-3) based on the percentage of hepatocytes containing fat vacuoles.
- Lobular Inflammation: (0-3) based on the number of inflammatory foci per 200x field.
- Hepatocyte Ballooning: (0-2) based on the presence and prominence of ballooned hepatocytes.

The NAS ranges from 0 to 8, with a score of  $\geq 5$  being strongly correlated with a diagnosis of "definite NASH".

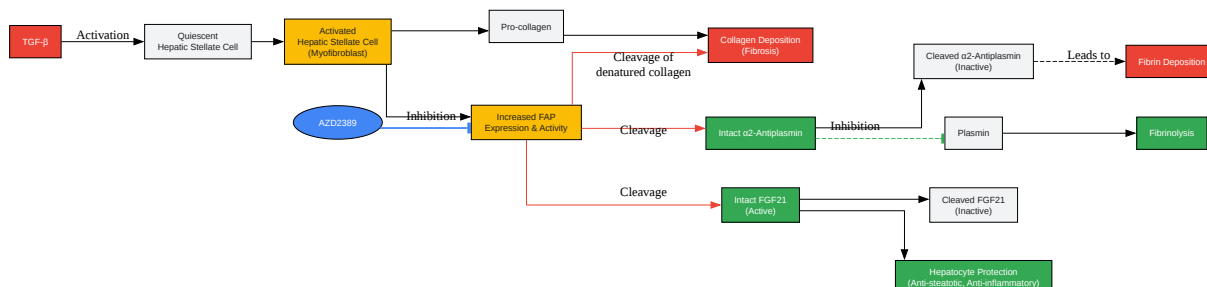
## Biochemical Assays (General Protocols)

- FAP Activity Assay: Typically a fluorogenic assay using a specific FAP substrate (e.g., Ala-Pro-AMC). The cleavage of the substrate by FAP releases a fluorescent molecule (AMC), and the rate of fluorescence increase is proportional to FAP activity.

- $\alpha$ 2-Antiplasmin ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of intact  $\alpha$ 2-antiplasmin in plasma. This typically involves capture and detection antibodies specific to the intact form of the protein.
- FGF21 ELISA: A sandwich ELISA is used to quantify the levels of intact and total FGF21 in plasma samples.

## Signaling Pathways and Experimental Workflow

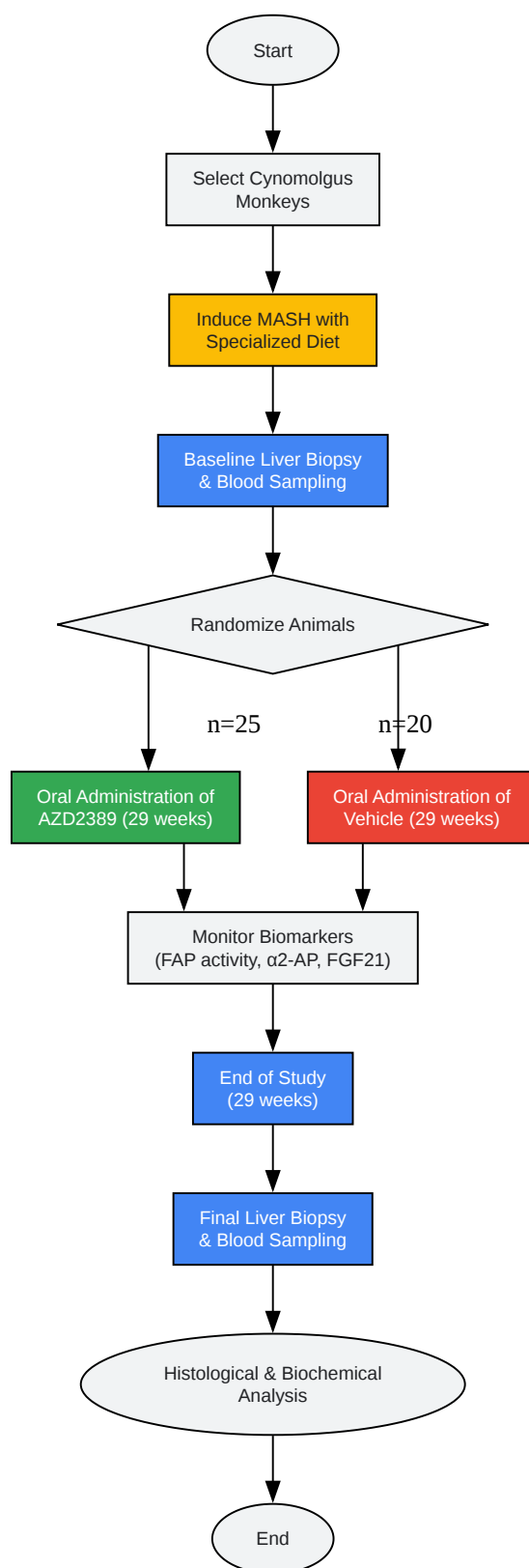
### FAP-Mediated Extracellular Matrix Remodeling in Liver Fibrosis



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Caption: FAP signaling in liver fibrosis and the inhibitory action of **AZD2389**.

## Experimental Workflow for Preclinical Evaluation of AZD2389



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Caption: Workflow for the preclinical MASH study of **AZD2389**.

## Conclusion

**AZD2389** represents a targeted therapeutic approach for MASH by specifically inhibiting FAP, a key enzyme in the pathological remodeling of the extracellular matrix. Preclinical data strongly support its efficacy in improving liver fibrosis and steatosis. The ongoing clinical development of **AZD2389** will be crucial in determining its role in the future treatment landscape for fibrotic liver diseases. This technical guide provides a foundational understanding of the scientific rationale and preclinical evidence supporting the development of **AZD2389**.

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